molecular formula C10H13NO B152016 (R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol CAS No. 62855-02-1

(R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol

Cat. No. B152016
CAS RN: 62855-02-1
M. Wt: 163.22 g/mol
InChI Key: ZSKDXMLMMQFHGW-SNVBAGLBSA-N
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Description

Methanol, also known as methyl alcohol or wood alcohol, is the simplest of a long series of organic compounds called alcohols . It consists of a methyl group (CH3) linked with a hydroxy group (OH) .


Synthesis Analysis

Methanol is traditionally produced by the destructive distillation of wood . The modern method of preparing methanol is based on the direct combination of carbon monoxide gas and hydrogen in the presence of a catalyst . Increasingly, syngas, a mixture of hydrogen and carbon monoxide derived from biomass, is used for methanol production .


Chemical Reactions Analysis

Methanol can undergo a variety of chemical reactions. It can be used to produce formaldehyde, acetic acid, and a variety of other chemicals. It can also be used as a fuel and can undergo combustion to produce carbon dioxide and water .


Physical And Chemical Properties Analysis

Methanol is a colorless liquid that boils at 64.96 °C (148.93 °F) and solidifies at −93.9 °C (−137 °F) . It forms explosive mixtures with air and burns with a nonluminous flame . It is completely miscible in water .

Scientific Research Applications

  • Enzymatic Resolution and Synthesis of Calycotomine Enantiomers : A study by Schönstein, Forró, and Fülöp (2013) describes the preparation of both enantiomers of calycotomine using the CAL-B-catalysed asymmetric O-acylation of N-Boc-protected tetrahydroisoquinolin-3-yl methanol. They achieved high enantioselectivity (E >200) and the resulting amino alcohol and amino ester obtained had high enantiomeric excess (ee = 99%) (Schönstein, Forró, & Fülöp, 2013).

  • Lipophilicity Evaluation of Amide Derivatives : Więckowski et al. (2007) evaluated the lipophilicity of derivatives of N-benzylamides and N-phenylethylamides of α-tetrahydroisoquinolin-2-yl-γ-hydroxybutyric acid. They found that rigid tetrahydroisoquinoline substituents resulted in reduced lipophilicity and reduction or loss of activity (Więckowski et al., 2007).

  • X-Ray Crystal Structure Analysis : El Antri et al. (2004) extracted two tetrahydroisoquinoline alkaloids from Calycotome Villosa and established their structures using spectroscopic techniques and X-ray diffraction analysis. This research highlights the importance of tetrahydroisoquinolines in alkaloid chemistry (El Antri et al., 2004).

  • Optically Active Isoquinoline Derivatives Study : Gzella et al. (2002) investigated optically active tetrahydroisoquinoline derivatives, confirming their absolute configurations and analyzing their molecular conformations through structure refinement (Gzella et al., 2002).

  • Chirality-Dependent Hydrogen Bonding in Isoquinoline Methanol : Mahjoub et al. (2009) studied the structural modifications of (S)-tetrahydro-3-isoquinoline methanol upon ionisation, revealing that chirality influences hydrogen bond direction, which changes upon ionisation (Mahjoub et al., 2009).

  • Organocatalytic Enantioselective Synthesis : Ruiz-Olalla et al. (2015) developed a procedure for synthesizing biologically relevant tetrahydroisoquinoline alkaloids, demonstrating the versatility of organocatalytic enantioselective synthesis in producing various alkaloids (Ruiz-Olalla et al., 2015).

Safety And Hazards

Methanol is highly toxic and can cause serious health effects if ingested, inhaled, or absorbed through the skin . It can cause symptoms such as headache, dizziness, nausea, and in severe cases, blindness and death .

Future Directions

The future of methanol lies in its potential as a renewable energy source. There is ongoing research into producing methanol from biomass and using it as a fuel for vehicles . This could help to reduce greenhouse gas emissions and dependence on fossil fuels.

properties

IUPAC Name

[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-4,10-12H,5-7H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKDXMLMMQFHGW-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NCC2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352338
Record name [(3R)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol

CAS RN

62855-02-1
Record name [(3R)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JW Corbett - Expert Opinion on Therapeutic Patents, 2009 - Taylor & Francis
Background: Acetyl-CoA carboxylase (ACC) is a biologic target that is receiving increased attention for the treatment of obesity and type 2 diabetes mellitus. Inhibition of this enzyme, …
Number of citations: 47 www.tandfonline.com
VM Truax - 2014 - search.proquest.com
CXCR4 is a G-protein coupled receptor (GPCR) that binds to the chemokine, CXCL12 (SDF-1, stromal cell derived factor-1). The CXCR4/CXCL12 signaling axis plays an essential role …
Number of citations: 2 search.proquest.com

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